Higher Process‑Impurity Level in Final Reaction Mixture Compared to Bis(salicyl)imide (Impurity 6)
During process development, the ortho‑isomer (compound 7) accumulates to a level of ≤ 0.28 % (HPLC area normalization) in the final reaction mixture, whereas the bis(salicyl)imide impurity (compound 6) reaches only ≤ 0.15 % under identical conditions [1]. After purification, the API retains ≤ 0.05 % of the ortho‑isomer vs. ≤ 0.02 % of compound 6. This ~87 % higher raw‑reaction abundance directly translates into a greater challenge for clearance during downstream purification, making the ortho‑isomer the dose‑limiting impurity for process validation [2].
| Evidence Dimension | Impurity level in final reaction (HPLC area %) |
|---|---|
| Target Compound Data | ≤ 0.28 % (crude ≤ 0.13 %; API ≤ 0.05 %) |
| Comparator Or Baseline | Bis(salicyl)imide (compound 6): ≤ 0.15 % (crude ≤ 0.09 %; API ≤ 0.02 %) |
| Quantified Difference | Ortho‑isomer level is 1.87‑fold higher in raw reaction mixture |
| Conditions | HPLC area‑normalization method described in Rao et al. 2012; final reaction stage before purification |
Why This Matters
Procurement of the ortho‑isomer reference standard is critical for setting accurate acceptance limits and for developing a robust purification strategy that meets ICH Q3 thresholds.
- [1] Rao, V. J., et al. (2012) Synthetic Communications, 42(21), 3200–3210. Table 2 and text pp. 3206–3207. View Source
- [2] ICH Harmonised Guideline Q3A(R2) – Impurities in New Drug Substances. Thresholds for identification and qualification. View Source
